N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide is a synthetic small molecule featuring a benzimidazole core linked via an ethyl spacer to an acetamide group substituted with a 4-chloroindole moiety. This compound’s structural complexity arises from the integration of two pharmacologically significant heterocycles: benzimidazole and indole. Benzimidazole derivatives are known for their broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 4-chloroindole group enhances lipophilicity and may influence binding affinity to targets such as Bcl-2/Mcl-1 proteins, which are critical in apoptosis regulation .
Properties
Molecular Formula |
C19H17ClN4O |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17ClN4O/c20-14-4-3-7-17-13(14)9-11-24(17)12-19(25)21-10-8-18-22-15-5-1-2-6-16(15)23-18/h1-7,9,11H,8,10,12H2,(H,21,25)(H,22,23) |
InChI Key |
JMVFVUGHFXVKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzimidazole and indole moieties through an acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the indole moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structural characteristics to N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide exhibit significant antimicrobial properties.
Case Studies:
- A study synthesized derivatives of 2-mercaptobenzimidazole and evaluated their antimicrobial activity against various bacterial and fungal strains. The results showed that certain compounds demonstrated potent antimicrobial effects, with minimum inhibitory concentrations (MICs) as low as 1.27 µM against Bacillus subtilis and Candida albicans .
| Compound | MIC (µM) | Target |
|---|---|---|
| N1 | 1.27 | B. subtilis |
| N8 | 1.43 | E. coli |
| N22 | 2.60 | K. pneumoniae |
Anticancer Properties
The anticancer potential of this class of compounds is particularly noteworthy. The benzimidazole moiety has been extensively studied for its ability to inhibit cancer cell proliferation.
Case Studies:
- In vitro studies have shown that derivatives of benzimidazole linked to acetamides exhibit significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116). For instance, compound N9 demonstrated an IC50 value of 5.85 µM, outperforming standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
Future Directions and Research Opportunities
Given the promising results observed in preliminary studies, further research is warranted to explore:
- Structural Optimization: Modifications to enhance selectivity and potency against specific microbial strains or cancer types.
- In Vivo Studies: Evaluating the pharmacokinetics and toxicity profiles in animal models to assess therapeutic viability.
- Combination Therapies: Investigating the efficacy of these compounds in combination with existing antibiotics or chemotherapeutics to enhance treatment outcomes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide is not fully understood, but it is likely to involve interactions with various molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, while the indole moiety can interact with proteins and nucleic acids. These interactions can lead to a range of biological effects, including inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication and transcription .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on their heterocyclic cores, substitution patterns, and biological targets. Below is a detailed comparison:
Indole-Benzamide Derivatives
- Compound 10j (): N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide Structural Differences: Replaces the benzimidazole-ethyl group with a 4-chlorobenzoyl-substituted indole. Biological Activity: Demonstrated moderate anticancer activity against Bcl-2/Mcl-1 targets (IC₅₀ ~ 1.5 µM) .
Compound 37 () : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide
- Structural Differences : Incorporates a sulfonamide group instead of the benzimidazole-ethyl spacer.
- Impact on Properties : The sulfonamide enhances solubility but may reduce CNS penetration due to increased polarity.
- Biological Activity : Potent COX-2 inhibition (IC₅₀ = 0.03 µM), suggesting divergent target selectivity compared to the benzimidazole-containing analog .
Benzimidazole-Acetamide Derivatives
- Compound 4 (): N-((2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenylamino)methyl)-N-(4-chlorophenyl)acetamide Structural Differences: Features a chloro-substituted benzimidazole linked to a 4-chlorophenylacetamide via an aminomethyl bridge. Biological Activity: Reported antifungal activity (MIC = 8 µg/mL against Candida albicans) .
- N-(4-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide (): CAS 1144453-05-3 Structural Differences: Lacks the benzimidazole-ethyl group; instead, a 4-chlorobenzyl group is attached to the acetamide.
Benzothiazole-Acetamide Derivatives
- Compound (): N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide Structural Differences: Replaces benzimidazole with a benzothiazole core. Biological Activity: Antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) .
Comparative Data Table
Key Observations
Heterocyclic Core Influence :
- Benzimidazole-containing compounds (e.g., target compound, ) exhibit enhanced DNA/protein binding due to aromatic stacking, whereas benzothiazole analogs () show better metabolic stability.
- Indole derivatives with sulfonamide or benzoyl groups () prioritize enzyme inhibition over membrane penetration.
Substitution Patterns :
- Chlorine at the 4-position of indole (common in ) correlates with improved lipophilicity and target affinity.
- Bulky substituents (e.g., naphthalen-1-yl in ’s 10k) reduce solubility but enhance selectivity for hydrophobic binding pockets.
Biological Activity :
- Anticancer activity is prominent in indole-benzamides (), while benzothiazole/benzimidazole derivatives () favor antimicrobial applications.
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to an indole structure, which is known for its diverse pharmacological properties. The presence of chlorine and acetamide groups further enhances its biological profile.
Molecular Formula: C18H17ClN4O
Molecular Weight: 348.81 g/mol
CAS Number: [insert CAS number if available]
Pharmacological Properties
Research indicates that benzimidazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity: Compounds with benzimidazole structures have shown effectiveness against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties .
- Anticancer Activity: Some studies suggest that benzimidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .
- Anti-inflammatory Effects: The compound may also exert anti-inflammatory actions, potentially useful in treating conditions characterized by inflammation .
Structure-Activity Relationship (SAR)
The SAR of benzimidazole derivatives indicates that modifications to the structure can significantly influence biological activity. Key factors include:
- Substituents on the Benzimidazole Ring: Variations in substituents can enhance or diminish activity against specific targets.
- Indole Modifications: The position and type of substituents on the indole ring are critical for maintaining potency against various pathogens and cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Antibacterial Activity Study:
A study evaluated the compound's effectiveness against multiple bacterial strains. Results showed that it inhibited the growth of E. coli and S. aureus, comparable to standard antibiotics like ciprofloxacin . -
Anticancer Efficacy:
Research published in a pharmacological journal reported that benzimidazole derivatives, including this compound, induced apoptosis in HeLa cells, suggesting potential as an anticancer agent . -
Anti-inflammatory Mechanism:
Investigations into the anti-inflammatory properties revealed that the compound could reduce pro-inflammatory cytokines in vitro, indicating its therapeutic potential in inflammatory diseases .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
